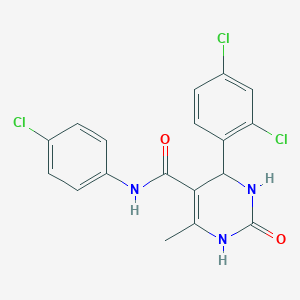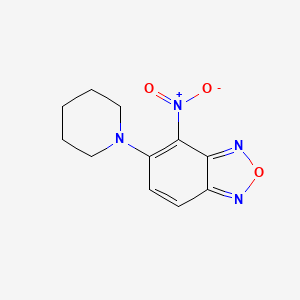
1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, also known as Diethyldithiocarbamate (DDC), is a synthetic compound that has shown potential in various scientific research applications due to its unique properties. DDC is a chelating agent that has been widely used in laboratory experiments to study the biochemical and physiological effects of heavy metal toxicity and oxidative stress.
Wirkmechanismus
DDC acts as a chelating agent by binding to heavy metals and forming stable complexes that can be excreted from the body. It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. DDC has been shown to modulate various signaling pathways involved in cell growth and survival, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
DDC has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to protect cells from heavy metal toxicity and oxidative stress, reduce inflammation, and modulate cell signaling pathways. Additionally, DDC has been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
DDC has several advantages for laboratory experiments, including its ability to chelate heavy metals and scavenge free radicals. It is also relatively easy to synthesize in large quantities. However, DDC has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for DDC research, including its potential use as a therapeutic agent for heavy metal toxicity and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanisms of action of DDC and its effects on various signaling pathways. Finally, DDC could be used in combination with other therapeutic agents to enhance their efficacy and reduce toxicity.
Synthesemethoden
DDC can be synthesized by the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The resulting product is then treated with 3,4-dichlorophenyl isocyanate to obtain DDC. This synthesis method has been widely used in laboratory experiments to produce DDC in large quantities.
Wissenschaftliche Forschungsanwendungen
DDC has been used in various scientific research applications due to its unique properties. It has been shown to chelate heavy metals such as copper, zinc, and iron, which can be toxic to cells at high concentrations. DDC has also been used to study the effects of oxidative stress on cells, as it can scavenge free radicals and protect cells from damage. Additionally, DDC has been used in cancer research to study the effects of heavy metals on tumor growth and metastasis.
Eigenschaften
IUPAC Name |
[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-3-18-15(19-4-2)23-12-8-13(21)20(14(12)22)9-5-6-10(16)11(17)7-9/h5-7,12H,3-4,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYCQAHPTXKEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-dichlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5063191.png)

![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![ethyl N-(2,6-dimethylphenyl)-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]alaninate](/img/structure/B5063205.png)
![1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B5063232.png)
![4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5063250.png)
![1-phenyl-N-[2-(1H-pyrazol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5063258.png)

![N-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5063271.png)

![2-[(4-chlorophenyl)thio]-N-ethylpropanamide](/img/structure/B5063285.png)
